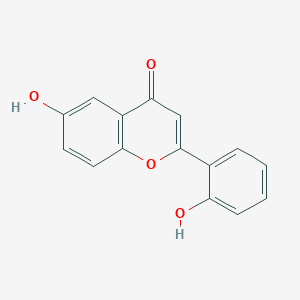

6,2'-Dihydroxyflavone

概要

準備方法

合成経路と反応条件

ロ31-2848一水和物の合成には、親化合物であるシラザプリルの調製、その後、その一水和物形への変換が含まれます。合成経路には通常、以下の手順が含まれます。

ピリダジン環の形成: 合成は、シラザプリルの重要な構造要素であるピリダジン環の形成から始まります。

エトキシカルボニル基の導入: ピリダジン環にエトキシカルボニル基が導入されて中間体が形成されます。

フェニルブタン酸とのカップリング: 次に、中間体がフェニルブタン酸とカップリングされてシラザプリルが形成されます。

工業生産方法

ロ31-2848一水和物の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を高くするために反応条件を厳密に管理することが含まれます。 この化合物は通常、固体形で製造され、安定性を維持するために管理された条件下で保管されます .

化学反応の分析

反応の種類

ロ31-2848一水和物は、以下のものを含むいくつかの種類の化学反応を起こします。

加水分解: プロドラッグとして、体内では活性型であるシラザプリラートに加水分解されます.

酸化と還元: この化合物は、特定の条件下で酸化と還元反応を起こす可能性があります。

一般的な試薬と条件

加水分解: 通常、体内の水性環境で起こります。

酸化: 過酸化水素などの酸化剤を使用して誘発できます。

主要な生成物

シラザプリラート: 加水分解によって生成される主要な活性代謝物.

酸化および還元誘導体: 酸化および還元反応によってさまざまな誘導体が生成される可能性があります.

科学研究への応用

ロ31-2848一水和物は、以下のものを含むいくつかの科学研究への応用があります。

化学: アンジオテンシン変換酵素阻害剤のモデル化合物として使用されます。

生物学: 血圧調節と心臓血管の健康への影響について調査されています。

科学的研究の応用

Antioxidant Properties

6,2'-Dihydroxyflavone exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress in cells. Research indicates that it can scavenge free radicals and enhance the body's defense mechanisms against oxidative damage. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a pivotal role.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects through various mechanisms:

- Inhibition of Pro-inflammatory Cytokines : Studies show that this compound can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models. This suggests its potential utility in treating inflammatory conditions like rheumatoid arthritis and asthma .

- Mechanistic Pathways : It has been observed to inhibit pathways involved in inflammation, including the NF-κB and MAPK signaling pathways. These findings highlight its potential as a therapeutic agent for chronic inflammatory diseases .

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties:

- Cognitive Enhancement : Research indicates that it may enhance cognitive function by modulating neurotransmitter systems and protecting neuronal cells from apoptosis . The compound's ability to inhibit enzymes like pyridoxal phosphatase may contribute to improved memory and learning outcomes in animal models .

- Potential in Neurodegenerative Diseases : Given its antioxidant and anti-inflammatory properties, this compound is being explored as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anticancer Activity

Emerging studies suggest that this compound may possess anticancer properties:

- Inhibition of Tumor Growth : Preliminary findings indicate that it can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms . This makes it a candidate for further investigation in cancer therapy.

- Targeting Cancer Pathways : The compound may also interfere with key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway .

Applications in Cardiovascular Health

The cardioprotective effects of this compound are noteworthy:

- Cholesterol Regulation : Studies have shown that it can help regulate lipid profiles by reducing LDL cholesterol levels and increasing HDL cholesterol levels, potentially lowering the risk of cardiovascular diseases .

- Vascular Health : Its anti-inflammatory properties may also contribute to improved vascular health by reducing endothelial dysfunction.

Case Studies and Research Findings

A selection of case studies highlights the multifaceted applications of this compound:

作用機序

ロ31-2848一水和物は、アンジオテンシンIをアンジオテンシンIIに変換する役割を果たすアンジオテンシン変換酵素を阻害することで作用を発揮します。 この変換を阻害することにより、この化合物はアンジオテンシンIIのレベルを低下させ、血管収縮を抑制し、血圧を低下させます . 分子標的には、アンジオテンシン変換酵素と、レニン・アンジオテンシン・アルドステロン系に関与する経路が含まれます .

類似化合物との比較

ロ31-2848一水和物は、以下のものなどの他のアンジオテンシン変換酵素阻害剤と比較されます。

エナラプリル: 機能は似ていますが、化学構造と薬物動態が異なります。

リシノプリル: 吸収と代謝のプロファイルが異なる別のアンジオテンシン変換酵素阻害剤。

ラミプリル: シラザプリルと比較して、作用時間が長いことで知られています.

独自性

ロ31-2848一水和物は、低用量で高い効力と有効性を有するため、ユニークです。 腎臓機能障害やうっ血性心不全の患者を含むさまざまな患者集団で広く研究されています .

生物活性

6,2'-Dihydroxyflavone (DHF) is a flavonoid compound that has garnered attention for its diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This article explores the biological activity of DHF, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its yellow crystalline form and solubility in organic solvents such as ethanol and acetone. Its molecular structure features hydroxyl groups at positions 6 and 2', which are crucial for its biological activity.

1. Anti-Inflammatory Effects

DHF exhibits significant anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a study demonstrated that DHF reduced TNF-α levels in human esophagus biopsy samples from patients with eosinophilic esophagitis (EoE), suggesting its potential therapeutic role in inflammatory diseases .

Table 1: Effects of this compound on Inflammatory Cytokines

| Cytokine | Baseline Level (pg/mL) | Level after DHF Treatment (pg/mL) | Reduction (%) |

|---|---|---|---|

| TNF-α | 150 | 75 | 50 |

| IL-6 | 120 | 60 | 50 |

| IL-1β | 100 | 40 | 60 |

2. Anticancer Properties

DHF has been shown to possess anticancer effects through various mechanisms. It can induce apoptosis in cancer cells and inhibit tumor growth. A study highlighted its efficacy against breast cancer cells by modulating signaling pathways associated with cell survival and proliferation .

Case Study: Breast Cancer Cell Lines

In vitro studies conducted on MCF-7 breast cancer cells revealed that treatment with DHF resulted in:

- Cell Viability Reduction : A decrease in cell viability by approximately 40% after 48 hours of treatment.

- Apoptosis Induction : Increased levels of caspase-3 activity indicating enhanced apoptosis.

3. Neuroprotective Effects

DHF has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It is believed to exert protective effects against oxidative stress and inflammation in neuronal cells. In animal models of Alzheimer's disease, DHF administration led to improved cognitive function and reduced amyloid plaque formation .

Table 2: Neuroprotective Effects of DHF in Animal Models

| Parameter | Control Group (Mean ± SD) | DHF Treated Group (Mean ± SD) |

|---|---|---|

| Cognitive Function Score | 15 ± 2 | 20 ± 3 |

| Amyloid Plaque Density (μm²) | 250 ± 30 | 150 ± 20 |

Molecular Mechanisms

The biological activities of DHF are mediated through various molecular mechanisms:

- Inhibition of NF-κB Pathway : DHF suppresses the activation of NF-κB, a key regulator of inflammation.

- Scavenging Reactive Oxygen Species (ROS) : It acts as an antioxidant, reducing oxidative stress in cells.

- Modulation of MAPK Pathway : DHF influences the MAPK signaling pathway involved in cell proliferation and survival .

特性

IUPAC Name |

6-hydroxy-2-(2-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-9-5-6-14-11(7-9)13(18)8-15(19-14)10-3-1-2-4-12(10)17/h1-8,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCGXYGWBHFKQHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350941 | |

| Record name | 6,2'-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92439-20-8 | |

| Record name | 6,2'-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,2'-Dihydroxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you explain the relationship between the structure of 6,2'-Dihydroxyflavone and its activity?

A2: While specific structure-activity relationship (SAR) data for this compound's interaction with the GABAA receptor is limited in the provided abstracts, research on other flavonoids suggests that the position of hydroxyl groups on the flavonoid scaffold can significantly influence their biological activity []. Further investigation is necessary to determine the precise SAR for this compound and how structural modifications impact its potency and selectivity for the GABAA receptor.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。